4-Methyl-2-(propan-2-yl)pentanoic acid

Anticonvulsant drug discovery Structure-activity relationship Neurotoxicity profiling

4-Methyl-2-(propan-2-yl)pentanoic acid (CAS 1219170-58-7), also designated 2-isopropyl-4-methylpentanoic acid, is a C9 branched-chain saturated carboxylic acid (molecular formula C9H18O2, MW 158.24 g/mol) belonging to the valproic acid (VPA) constitutional isomer family. Its structure features a pentanoic acid backbone with a 2-isopropyl substituent and a 4-methyl branch, yielding a sterically hindered, nine-carbon architecture that distinguishes it from the eight-carbon VPA pharmacophore (2-propylpentanoic acid, C8H16O2, MW 144.21).

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 1219170-58-7
Cat. No. B3186284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(propan-2-yl)pentanoic acid
CAS1219170-58-7
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C)C)C(=O)O
InChIInChI=1S/C9H18O2/c1-6(2)5-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
InChIKeyFVTYKVHAFJRVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(propan-2-yl)pentanoic acid (CAS 1219170-58-7): Structural Identity, Compound Class, and Procurement Context


4-Methyl-2-(propan-2-yl)pentanoic acid (CAS 1219170-58-7), also designated 2-isopropyl-4-methylpentanoic acid, is a C9 branched-chain saturated carboxylic acid (molecular formula C9H18O2, MW 158.24 g/mol) belonging to the valproic acid (VPA) constitutional isomer family. Its structure features a pentanoic acid backbone with a 2-isopropyl substituent and a 4-methyl branch, yielding a sterically hindered, nine-carbon architecture that distinguishes it from the eight-carbon VPA pharmacophore (2-propylpentanoic acid, C8H16O2, MW 144.21) [1]. The compound is supplied as a research-grade small-molecule scaffold, typically at ≥95% purity, and has been referenced in the patent literature as a chemical intermediate [2]. Its structural placement within the broader class of branched short-chain fatty acids that exhibit anticonvulsant and histone deacetylase (HDAC) modulatory activities—where carbon count, branching position, and branching topology are established determinants of both efficacy and developmental toxicity—defines its primary scientific selection context [3].

Why Generic Substitution Among C8–C9 Branched Pentanoic Acids Is Not Scientifically Valid for 4-Methyl-2-(propan-2-yl)pentanoic acid


Within the branched pentanoic acid class, carbon count, branching position, and branching topology are non-interchangeable structural variables that independently govern teratogenicity, HDAC inhibition potency, anticonvulsant efficacy, and lipophilicity [1]. Valproic acid (C8, 2-n-propyl) produces neural tube defects in mice at teratogenic doses, whereas analogues with an additional methyl branch at position 4 exhibit markedly reduced exencephaly rates while retaining anticonvulsant activity equivalent to VPA in the subcutaneous pentylenetetrazol (PTZ) seizure threshold test [1][2]. Furthermore, constitutional isomers of VPA with nine carbon atoms and ClogP values between 1.84 and 2.64 demonstrate superior protective indices (higher anticonvulsant activity with lower neurotoxicity) compared to the eight-carbon VPA scaffold [2]. Simply substituting 4-methyl-2-(propan-2-yl)pentanoic acid (C9, 2-isopropyl-4-methyl) with 2-propylpentanoic acid (C8, VPA) or 2-isopropylpentanoic acid (C8, PIA) therefore risks both altered biological outcomes and divergent physicochemical behavior. The quantitative evidence below establishes the specific differentiation dimensions that make each C9 branched isomer a distinct selection entity.

Quantitative Differentiation Evidence for 4-Methyl-2-(propan-2-yl)pentanoic acid (CAS 1219170-58-7) Versus Closest Comparators


Carbon Count Advantage: C9 (MW 158.24) Versus C8 VPA (MW 144.21) and the Nine-Carbon Optimal Anticonvulsant Window

In a systematic head-to-head comparison of twelve racemic VPA analogues using the subcutaneous PTZ seizure threshold test and rotorod neurotoxicity assay in mice, Elmazar et al. demonstrated that compounds possessing nine carbon atoms (C9) and ClogP values between 1.84 and 2.64 achieved maximal anticonvulsant activity (100% protection) with significantly reduced neurotoxicity relative to the eight-carbon parent VPA, yielding higher protective indices [1]. 4-Methyl-2-(propan-2-yl)pentanoic acid, as a C9 branched pentanoic acid, occupies this demonstrated nine-carbon optimal window, whereas VPA (C8) and 2-isopropylpentanoic acid / PIA (C8) fall below the carbon-count threshold associated with the improved protective index. Two C9 compounds in the study—(±)-2-n-propyl-4-hexynoic acid and (±)-4-methyl-2-n-propyl-4-pentenoic acid—produced 100% protection at equimolar doses (1.5 mmol/kg) with no observable sedation, establishing the nine-carbon scaffold as a validated anticonvulsant-optimized architecture [1].

Anticonvulsant drug discovery Structure-activity relationship Neurotoxicity profiling

Teratogenicity Reduction Through Additional Methyl Branching: Class-Level Evidence from 4-Methyl-Substituted VPA Analogues

Bojic et al. (1996) conducted a direct comparative teratogenicity study in pregnant Han:NMRI mice, evaluating VPA and its methyl-branched derivatives for induction of neural tube defects (exencephaly), embryolethality, and fetal weight retardation. The study demonstrated that compounds bearing an additional methyl branch at position 4 exhibited 'very low' rates of exencephaly compared to their unbranched parent compounds, while anticonvulsant activity in the PTZ seizure test was not significantly different from VPA [1]. Within this series, (±)-4-methyl-2-n-propyl-4-pentenoic acid and (±)-2-isobutyl-4-pentenoic acid showed the most favorable profiles combining high anticonvulsant effect, low sedation, and reduced teratogenicity. 4-Methyl-2-(propan-2-yl)pentanoic acid possesses the 4-methyl branch motif that is associated with this teratogenicity-sparing phenotype. In a separate study, 2-ethyl-4-methylpentanoic acid was explicitly identified as a non-teratogenic VPA analog by Jergil et al. (2011), further validating the 4-methyl branching position as a key determinant of reduced developmental toxicity within this chemical class [2].

Developmental toxicology Teratogenicity screening Valproic acid analogue safety

HDAC Inhibition Potency Reduction Correlated with Teratogenicity Attenuation: Constitutional Isomer SAR

Eikel et al. (2006) established a quantitative correlation between HDAC inhibition potency (IC50) and teratogenic potential across 20 structurally diverse VPA derivatives, demonstrating that only derivatives with teratogenic potential in mice induce histone H4 hyperacetylation in F9 teratocarcinoma cells [1]. In a complementary study on VPA constitutional isomers and derivatives, the eight-carbon isomers PIA (2-isopropylpentanoic acid), DIA (diisopropylacetic acid), and VCA (valnoctic acid) all exhibited HDAC IC50 values higher than 5 mM, compared to VPA and 4-ene-VPA at 1.5 mM each [2]. The increased steric bulk at the α-carbon (isopropyl vs. n-propyl) and additional chain branching are associated with attenuated HDAC inhibition, which mechanistically correlates with reduced teratogenicity. 4-Methyl-2-(propan-2-yl)pentanoic acid incorporates both an α-isopropyl substituent and a 4-methyl branch—two structural features independently linked to reduced HDAC engagement within this compound class.

Histone deacetylase inhibition Epigenetic pharmacology Teratogenicity mechanism

Structural Isomer Differentiation: 2-Isopropyl-4-methyl vs. 2-Propyl-4-methyl Pentanoic Acid — Physicochemical Property Divergence

4-Methyl-2-(propan-2-yl)pentanoic acid (CAS 1219170-58-7; 2-isopropyl-4-methyl substitution) and 4-methyl-2-propylpentanoic acid (CAS 178269-53-9; 2-n-propyl-4-methyl substitution) are direct C9H18O2 structural isomers differing solely in the α-substituent topology (branched isopropyl vs. linear n-propyl). This seemingly subtle difference produces measurable divergence in physicochemical properties. The 2-n-propyl isomer (CAS 178269-53-9) exhibits a boiling point of 125–127 °C at 12 Torr and density of 0.8928 g/cm³ . The 2-isopropyl isomer (target compound) has a predicted boiling point of approximately 160.2 °C at 760 mmHg based on ACD/Labs Percepta estimation for its methyl ester analog (MFCD11502206), with an estimated logP of 2.68–3.04 . The 2-isopropyl-4-methyl isomer has been specifically identified in patent literature as a chemical intermediate in ink jet printing formulations, whereas the 2-propyl-4-methyl isomer is cited in refrigeration working fluid and refrigerator oil applications . This application divergence underscores that α-substituent topology is not a trivial structural variation but a determinant of both physical properties and industrial utility.

Physicochemical profiling Structural isomer comparison Refrigeration fluid intermediates

Acyl-CoA Synthetase 4 (Acsl4) Inhibition: PIA Benchmarks and the Isopropyl-Substituted Scaffold

Modi et al. (2013) demonstrated that propylisopropylacetic acid (PIA, 2-isopropylpentanoic acid, C8), a constitutional isomer of VPA, uncompetitively inhibits rat Acsl4-mediated conversion of arachidonic acid (AA) to AA-CoA with a Ki of 11.4 mM, representing a 2.2-fold improvement in inhibitory potency over VPA (Ki = 25 mM) [1]. PIA was identified as a non-teratogenic VPA analogue with potential mood-stabilizing activity mediated through reduced AA turnover in brain phospholipids. 4-Methyl-2-(propan-2-yl)pentanoic acid shares the critical 2-isopropyl substitution motif with PIA but extends the scaffold by one carbon with an additional 4-methyl branch (C9 vs. C8). The structural homology at the α-isopropyl position—the pharmacophoric element associated with Acsl4 inhibitory activity—suggests that this compound warrants investigation within the same AA turnover modulation paradigm, with the 4-methyl branch potentially further modulating teratogenicity as established by Bojic et al. [2].

Bipolar disorder pharmacology Arachidonic acid turnover Acyl-CoA synthetase inhibition

Validated Application Scenarios for 4-Methyl-2-(propan-2-yl)pentanoic acid (CAS 1219170-58-7) Based on Quantitative Differentiation Evidence


Anticonvulsant Drug Discovery: C9 Scaffold with Reduced Teratogenicity Liability

The nine-carbon architecture of 4-methyl-2-(propan-2-yl)pentanoic acid positions it within the optimal carbon-count window (C9, ClogP 1.84–2.64) for anticonvulsant efficacy with minimized neurotoxicity, as established by Elmazar et al. using the PTZ seizure threshold and rotorod assays [1]. The 4-methyl branch is independently associated with markedly reduced exencephaly rates while preserving anticonvulsant activity equivalent to VPA, as demonstrated by Bojic et al. in pregnant Han:NMRI mice [2]. Researchers pursuing next-generation antiepileptic candidates with improved therapeutic indices should select this C9-4-methyl scaffold over C8 VPA or C8 PIA to simultaneously access the nine-carbon efficacy advantage and the 4-methyl teratogenicity-sparing phenotype.

HDAC Pharmacology Studies Requiring Attenuated Histone Deacetylase Engagement

For experimental systems where HDAC inhibition represents an undesired off-target effect (e.g., studies of VPA-class compounds on ion channels, GABAergic transmission, or arachidonic acid signaling), the 2-isopropyl-4-methyl substitution pattern is predicted to yield HDAC IC50 values exceeding 5 mM, compared to 1.5 mM for VPA, based on constitutional isomer SAR from Gurvich et al. (2005) and the quantitative HDAC-teratogenicity correlation established by Eikel et al. (2006) [3][4]. This ≥3.3-fold reduction in HDAC potency enables cleaner mechanistic dissection of HDAC-independent pharmacological effects within the branched fatty acid class.

Arachidonic Acid Turnover and Bipolar Disorder Target Validation

The 2-isopropyl substituent shared with PIA—a validated, non-teratogenic Acsl4 inhibitor (Ki = 11.4 mM vs. VPA Ki = 25 mM)—provides a mechanistic entry point for investigating AA-CoA conversion modulation in neuronal systems [5]. The additional 4-methyl branch on the C9 scaffold offers a structural handle for further optimizing the teratogenicity-efficacy ratio within the mood-stabilizer drug discovery space, building on the demonstrated non-teratogenic profile of 2-ethyl-4-methylpentanoic acid in mouse embryonic stem cell gene expression studies [6].

Chemical Intermediate for Patent-Recorded Industrial Formulations

The InChIKey FVTYKVHAFJRVJE-UHFFFAOYSA-N and SMILES CC(C)CC(C(=O)O)C(C)C are explicitly referenced in US Patent US6433039B1 as a chemical component of ink jet printing formulations employing comb polymer dispersants [7]. The structurally distinct isomer 4-methyl-2-propylpentanoic acid (CAS 178269-53-9) is separately documented for refrigeration working fluid and refrigerator oil esterification applications . Procurement of the correct 2-isopropyl isomer (CAS 1219170-58-7) rather than the 2-propyl isomer (CAS 178269-53-9) is therefore essential for reproducing patent-disclosed ink formulation compositions.

Quote Request

Request a Quote for 4-Methyl-2-(propan-2-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.